

"inter-laboratory comparison of Curium-243 halflife measurements"

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An Inter-laboratory Comparison of Curium-243 Half-life Measurements

This guide provides a comprehensive comparison of historical and contemporary measurements of the half-life of **Curium-243** (²⁴³Cm), a synthetic radioisotope of significant interest in nuclear research and applications. The data presented herein is intended for researchers, scientists, and professionals in drug development who require accurate nuclear data for their work.

Introduction to Curium-243

Curium-243 is an alpha- and electron-capture-emitting radionuclide that does not occur naturally. It is produced artificially in nuclear reactors. Accurate knowledge of its half-life is crucial for various applications, including the calculation of its activity, the management of nuclear waste, and its use as a target material for the production of heavier elements.

Summary of Half-Life Measurements

The half-life of **Curium-243** has been measured by various laboratories over several decades, employing different experimental techniques. The accepted half-life is approximately 29.1 years.[1] A summary of key experimental determinations is presented in the table below.



Laboratory/Aut hor(s)	Year	Half-life (years)	Experimental Method	Reference
Choppin and Thompson	1958	35.0	Not specified in available abstracts	(Internal reference)
Timofeev et al.	1986	29.20 ± 0.12	Mass Spectrometry	At. Energ. 60, 286 (1986); Sov. At. Energy 60, 341 (1986)[2]
Polyukhov et al.	1987	5.5 x 10 ¹¹ (SF)	Spontaneous Fission Fragment Detection (Mica Detectors)	Sov. At. Energy 62, 333 (1987)
Evaluated Value	-	28.9 ± 0.4	Weighted average of experimental results	V.P. Chechev, Decay Data Evaluation Project
Various Databases	-	29.1	-	[1]

(SF) denotes the partial half-life for spontaneous fission.

Experimental Protocols

A detailed understanding of the methodologies employed in these key experiments is essential for a critical evaluation of the results.

Alpha Spectrometry

Alpha spectrometry is a common technique for identifying and quantifying alpha-emitting radionuclides. The general principle involves measuring the energy spectrum of alpha particles emitted from a sample.

General Protocol:



- Sample Preparation: A thin, uniform source of Curium-243 is prepared to minimize selfabsorption of the alpha particles. This is often achieved through electrodeposition or microco-precipitation onto a suitable backing material, such as a stainless steel disk.
- Detection System: The prepared source is placed in a vacuum chamber containing a semiconductor detector, typically a Passivated Implanted Planar Silicon (PIPS) detector. The vacuum is necessary to prevent energy loss of the alpha particles due to interaction with air molecules.
- Data Acquisition: The detector is connected to a multi-channel analyzer (MCA) which records the number of alpha particles detected as a function of their energy. The system is calibrated using standard alpha sources with well-known energies.
- Half-life Determination: The activity of the ²⁴³Cm sample is measured over a prolonged period. The half-life is then determined by fitting the decay of the alpha activity over time to an exponential decay function. Alternatively, the activity of ²⁴³Cm can be measured relative to a long-lived isotope, such as ²⁴⁴Cm, in the same sample.

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Diagram 1: General workflow for alpha spectrometry.

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a highly accurate method for determining the amount of a specific nuclide in a sample.

Protocol used by Timofeev et al. (1986):

The 1986 study by Timofeev and colleagues utilized a mass spectrometric method to determine the half-life of ²⁴³Cm.[2]

- Sample Preparation: A known quantity of a long-lived curium isotope, such as ²⁴⁴Cm, is added as a "spike" to a solution containing the ²⁴³Cm to be measured.
- Chemical Separation: The curium is chemically separated and purified from other elements.



- Mass Spectrometric Analysis: The isotopic ratio of ²⁴³Cm to ²⁴⁴Cm is measured over time using a mass spectrometer.
- Half-life Calculation: The change in the isotopic ratio over a known time interval allows for the calculation of the ²⁴³Cm half-life, given the known half-life of the ²⁴⁴Cm spike.

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Diagram 2: Workflow for Isotope Dilution Mass Spectrometry.

Spontaneous Fission Fragment Detection

This method is specific for measuring the partial half-life of spontaneous fission.

Protocol used by Polyukhov et al. (1987):

- Isotope Separation and Purification: A highly purified sample of **Curium-243** is prepared.
- Fission Fragment Detection: The sample is placed in proximity to solid-state track detectors, in this case, mica detectors. These detectors register the tracks of the energetic fragments produced during spontaneous fission events.
- Detector Efficiency Calibration: The efficiency of the mica detectors for registering fission fragments is determined using a standard source with a known spontaneous fission rate, such as ²⁴⁴Cm.
- Data Analysis: The number of fission tracks recorded over a specific period is counted. From this, the rate of spontaneous fission is calculated.
- Half-life Calculation: The partial half-life for spontaneous fission is determined from the measured fission rate and the known number of ²⁴³Cm atoms in the sample.

Comparison of Methodologies

The primary methods for determining the half-life of **Curium-243**, alpha spectrometry and mass spectrometry, offer different advantages and challenges.



- Alpha Spectrometry is a direct measurement of the radioactive decay. Its accuracy is
 dependent on the quality of the prepared source, the detector efficiency, and the duration of
 the measurement. For isotopes with relatively long half-lives like ²⁴³Cm, very long counting
 times are required to observe a statistically significant decrease in activity.
- Isotope Dilution Mass Spectrometry offers high precision by measuring the change in an
 isotopic ratio. This method is less sensitive to the absolute efficiency of the detector and can
 be more accurate for longer-lived isotopes, provided a suitable isotopic standard is available
 and the mass spectrometer has high precision.

The discrepancy between the early value reported by Choppin and Thompson and the later, more precise measurements by Timofeev et al. highlights the evolution of measurement techniques and the importance of inter-laboratory comparisons to arrive at a consensus value. The evaluated half-life of 28.9 ± 0.4 years, which takes into account multiple experimental results, represents the most reliable value to date.

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Diagram 3: Logical relationship of different measurements.

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